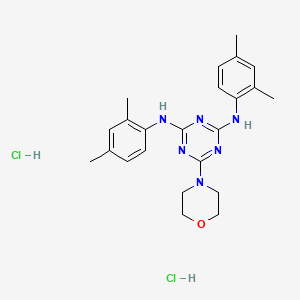
N2,N4-bis(2,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2,N4-bis(2,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C23H30Cl2N6O and its molecular weight is 477.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyamide Synthesis and Characterization
Polyamides containing s-triazine rings exhibit remarkable solubility and thermal stability. Sagar et al. (2001) synthesized new polyamides incorporating s-triazine rings and fluorene "cardo" groups, demonstrating their solubility in polar solvents and thermal stability with no weight loss below 360°C under nitrogen atmosphere. These properties make s-triazine-containing polyamides suitable for various advanced material applications, such as in the creation of films and coatings with exceptional durability and chemical resistance (Sagar et al., 2001).
Antiproliferative Activity Against Cancer Cells
Shawish et al. (2022) explored the antiproliferative activity of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives against cancer cell lines, highlighting the potential of s-triazine derivatives in cancer therapy. The study found that certain derivatives showed promising activity, indicating that s-triazine compounds could be explored further as therapeutic agents in oncology (Shawish et al., 2022).
Photoinitiators for Polymerization
Zhang et al. (2014) investigated 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as an efficient photoinitiator for free radical photopolymerization under LED irradiation. This study suggests that s-triazine derivatives can serve as high-performance photoinitiators in the polymerization processes, potentially useful in the development of new materials and coatings with specific properties (Zhang et al., 2014).
Removal of Pesticides from Wastewater
Research on the use of low-cost biosorbents for the removal of pesticides, including those related to triazine compounds, indicates that materials like lignocellulosic substrate can effectively adsorb pesticides from wastewater. This application is crucial for environmental protection and the development of sustainable wastewater treatment methods (Boudesocque et al., 2008).
Properties
IUPAC Name |
2-N,4-N-bis(2,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.2ClH/c1-15-5-7-19(17(3)13-15)24-21-26-22(25-20-8-6-16(2)14-18(20)4)28-23(27-21)29-9-11-30-12-10-29;;/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDIVRUYAMRJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=C(C=C4)C)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
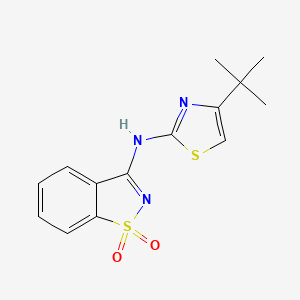

![6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2420003.png)
![Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate](/img/structure/B2420004.png)
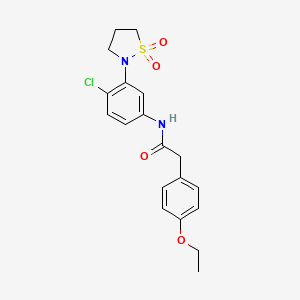

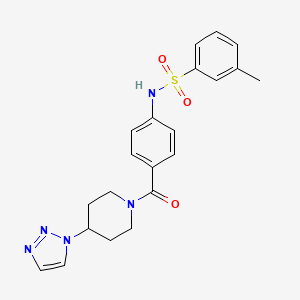
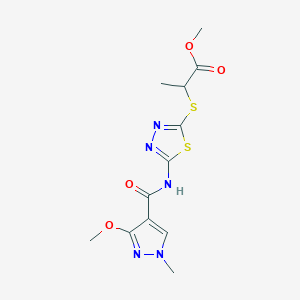
![N-{[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2420014.png)
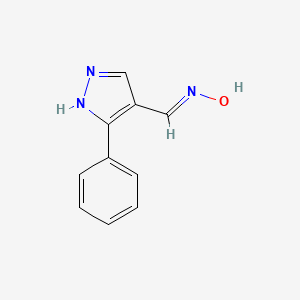
![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2420017.png)
![(E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile](/img/structure/B2420019.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2420020.png)

